4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with amino, fluorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. For example, a reaction between a substituted aniline and a suitable diketone under acidic conditions can yield the core structure.
Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
This compound is of interest in medicinal chemistry for its potential pharmacological properties. Researchers explore its efficacy as a drug candidate for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(4-fluorophenyl)-7-(4-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-1-(3-chlorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
Uniqueness
The uniqueness of 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C23H19FN4O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H19FN4O2/c1-30-17-7-2-4-13(8-17)14-9-19-21(20(29)10-14)22(25)18-12-26-28(23(18)27-19)16-6-3-5-15(24)11-16/h2-8,11-12,14H,9-10H2,1H3,(H2,25,27) |
InChI Key |
RNIKCDBXZIETDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC=C5)F)N |
Origin of Product |
United States |
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